REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:19])[C:3]1[C:4]([C:15]([F:18])([F:17])[F:16])=[CH:5][C:6]([N+:12]([O-])=O)=[C:7]([CH2:9][C:10]#N)[CH:8]=1.C(O)C.C(O)(=O)C>[C].[Pd].O>[CH3:1][N:2]([CH3:19])[C:3]1[CH:8]=[C:7]2[C:6](=[CH:5][C:4]=1[C:15]([F:18])([F:17])[F:16])[NH:12][CH:10]=[CH:9]2 |f:3.4|
|
Name
|
(5-dimethylamino-2-nitro-4-trifluoromethylphenyl)acetonitrile
|
Quantity
|
0.058 g
|
Type
|
reactant
|
Smiles
|
CN(C=1C(=CC(=C(C1)CC#N)[N+](=O)[O-])C(F)(F)F)C
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.1 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
palladium-carbon
|
Quantity
|
0.0058 g
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Name
|
|
Quantity
|
0.1 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
35 °C
|
Type
|
CUSTOM
|
Details
|
this mixture was stirred at 35° C. for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The insoluble material was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(C=1C=C2C=CNC2=CC1C(F)(F)F)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.058 g | |
YIELD: CALCULATEDPERCENTYIELD | 119.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |